4-(aminomethyl)-5-(tert-butyl)furan-2-carboxylic acid
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Overview
Description
4-(aminomethyl)-5-(tert-butyl)furan-2-carboxylic acid is an organic compound with a furan ring substituted with an aminomethyl group at the 4-position and a tert-butyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-5-(tert-butyl)furan-2-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the furan ring.
Addition of the tert-Butyl Group: The tert-butyl group can be introduced through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the furan ring.
Scientific Research Applications
4-(aminomethyl)-5-(tert-butyl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for receptor studies.
Medicine: It may have potential as a pharmaceutical intermediate or in drug design due to its unique structural features.
Industry: The compound can be utilized in the development of new materials, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-5-(tert-butyl)furan-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, while the furan ring provides a stable aromatic system for π-π interactions.
Comparison with Similar Compounds
Similar Compounds
4-(aminomethyl)furan-2-carboxylic acid: Lacks the tert-butyl group, which may affect its steric and electronic properties.
5-(tert-butyl)furan-2-carboxylic acid:
4-(methyl)furan-2-carboxylic acid: Has a methyl group instead of an aminomethyl group, affecting its hydrogen bonding capabilities.
Uniqueness
4-(aminomethyl)-5-(tert-butyl)furan-2-carboxylic acid is unique due to the presence of both the aminomethyl and tert-butyl groups, which provide distinct steric and electronic properties
Properties
IUPAC Name |
4-(aminomethyl)-5-tert-butylfuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-10(2,3)8-6(5-11)4-7(14-8)9(12)13/h4H,5,11H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGNEVBHLONYBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(O1)C(=O)O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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